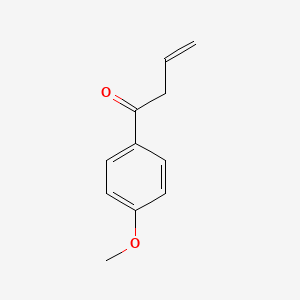

3-Buten-1-one, 1-(4-methoxyphenyl)-

Beschreibung

3-Buten-1-one, 1-(4-methoxyphenyl)- (IUPAC name: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one) is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. This structural motif is critical for its biological activities, including antioxidant and anti-inflammatory properties, as demonstrated in studies on PC12 cells exposed to oxidative stress . The 4-methoxyphenyl group enhances electron-donating capacity, stabilizing the molecule and influencing its reactivity and pharmacological efficacy. Chalcones like this compound are synthesized via Claisen-Schmidt condensation, involving a ketone and aldehyde under basic conditions .

Eigenschaften

CAS-Nummer |

85234-21-5 |

|---|---|

Molekularformel |

C11H12O2 |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

1-(4-methoxyphenyl)but-3-en-1-one |

InChI |

InChI=1S/C11H12O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8H,1,4H2,2H3 |

InChI-Schlüssel |

ASNMYXOVZLSHRI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation represents a foundational method for synthesizing aryl ketones. For 1-(4-methoxyphenyl)-3-buten-1-one, this involves reacting anisole (4-methoxybenzene) with butenoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The methoxy group activates the benzene ring toward electrophilic substitution, directing the acylation to the para position.

Optimization Parameters :

- Catalyst Loading : Stoichiometric AlCl₃ (1.2 equivalents) ensures complete activation of the acyl chloride.

- Temperature : Reactions proceed optimally at 0–5°C to minimize side products such as diacylated compounds.

- Solvent : Dichloromethane (DCM) or nitrobenzene facilitates polar aprotic conditions, enhancing electrophile stability.

Challenges :

- Competitive polymerization of butenoyl chloride under acidic conditions.

- Post-reduction purification requires column chromatography to isolate the desired ketone from unreacted anisole.

Claisen-Schmidt Condensation for α,β-Unsaturated Ketones

Cross-Aldol Methodology

The Claisen-Schmidt condensation between 4-methoxyacetophenone and acetaldehyde offers a route to the α,β-unsaturated system. Base-catalyzed deprotonation of 4-methoxyacetophenone generates an enolate, which attacks acetaldehyde, followed by dehydration to form the conjugated enone.

Experimental Protocol :

- Base Selection : Sodium hydroxide (10% aqueous) or potassium tert-butoxide in ethanol.

- Molar Ratios : A 1:1.5 ratio of 4-methoxyacetophenone to acetaldehyde minimizes aldol byproducts.

- Reflux Conditions : Ethanol at 80°C for 6–8 hours yields 65–70% conversion.

Characterization Data :

- IR : Strong absorption at 1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch).

- ¹H NMR : δ 7.85 (d, J=8.8 Hz, 2H, aromatic), 6.95 (d, J=8.8 Hz, 2H, aromatic), 6.45 (dd, J=15.6 Hz, 1H, β-vinyl), 6.15 (d, J=15.6 Hz, 1H, α-vinyl), 3.85 (s, 3H, OCH₃).

Palladium-Catalyzed Cross-Coupling Approaches

Heck Reaction for Vinyl Ketone Formation

The Heck coupling of 4-methoxyiodobenzene with methyl vinyl ketone in the presence of palladium(II) acetate and triethylamine provides a stereocontrolled route to the α,β-unsaturated ketone. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Key Advantages :

- Chemoselectivity : The reaction tolerates methoxy groups without cleavage.

- Stereochemical Control : Trans-diastereomers dominate due to syn-insertion mechanisms.

Limitations :

- High catalyst loading (5 mol% Pd) increases costs.

- Requires inert atmosphere (N₂/Ar) to prevent palladium oxidation.

Analyse Chemischer Reaktionen

1-(4-Methoxyphenyl)but-3-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Addition: The double bond in the butenone chain can participate in addition reactions with various reagents, forming different addition products

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Perfumery

1-(P-Methoxyphenyl)-1-buten-3-one is used in many floral perfume compositions, mainly Cassie bases, Acacia, Lilac, Sweet Pea, and Hyacinth . It can also produce interesting effects in Lavender, Fougeres, and New Mown Hay fragrances . The aroma is slightly pungent, but when diluted, it has a sweet, floral, and creamy odor .

Chemical Synthesis

4-(4-methoxyphenyl)-3-buten-2-one is used in the preparation of Thiazole derivatives as protein secretion inhibitors . It is also a key component in the synthesis of 4-aryl-2-butanone derivatives, which are important aroma compounds and pharmaceutical intermediates .

Preparation:

1-(P-Methoxyphenyl)-1-buten-3-one can be prepared from anisaldehyde and acetone by condensation using a suitable catalyst .

Aldol Condensation:

It is involved in aldol condensation reactions, which are key in forming new β-hydroxy carbonyl compounds through the reaction of two carbonyl compounds .

Pharmaceutical Research

Protein Secretion Inhibitors:

As mentioned above, 4-(4-methoxyphenyl)-3-buten-2-one is used in the preparation of Thiazole derivatives, which act as protein secretion inhibitors .

Solubility Enhancer:

Polyamidoamine (PAMAM) dendrimers, along with factors such as pH, PAMAM dendrimer generation, PAMAM dendrimer concentration, nature of the PAMAM core, special ligand and surface modifications of PAMAM dendrimer, have an influence on drug solubility and other recommendable pharmacological properties .

Analytical Chemistry

3-Buten-2-one, 4-(4-methoxyphenyl)- can be analyzed using reverse phase (RP) HPLC methods with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . It can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

Wirkmechanismus

The mechanism of action of 1-(4-methoxyphenyl)but-3-en-1-one involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile in Michael addition reactions, where it reacts with nucleophiles to form new carbon-carbon bonds. Additionally, its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares 3-Buten-1-one, 1-(4-methoxyphenyl)- with structurally related compounds, highlighting substituents, molecular weights, and physical properties:

Key Observations :

- Azetidinone Derivatives: Compounds like 3a (β-lactam analogs) exhibit higher molecular weights and melting points due to rigid ring structures and intermolecular hydrogen bonding .

- Hydroxyl vs.

- Functional Group Impact : The tertiary amine in 2-Propen-1-one () introduces basicity, altering pharmacokinetics compared to neutral chalcones.

Biologische Aktivität

3-Buten-1-one, 1-(4-methoxyphenyl)-, also known as 4-(4-methoxyphenyl)-3-buten-2-one, is a compound of significant interest in the fields of organic chemistry and medicinal research. This compound exhibits various biological activities, including antimicrobial and anticancer properties. This article will explore its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The chemical structure of 3-Buten-1-one, 1-(4-methoxyphenyl)- is characterized by a methoxy group attached to a phenyl ring and an α,β-unsaturated carbonyl group. This configuration allows the compound to participate in various chemical reactions such as oxidation, reduction, substitution, and addition.

Synthesis Methods

The synthesis of 3-Buten-1-one, 1-(4-methoxyphenyl)- can be achieved through several methods:

- Mizoroki-Heck Reaction : This method involves the coupling of aryl halides with alkenes in the presence of palladium catalysts. It has been optimized for continuous flow processing to enhance yield and efficiency .

- Aldol Condensation : This reaction can also be employed to form the desired compound by reacting aldehydes or ketones under basic conditions.

Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Reaction Time | Conditions |

|---|---|---|---|

| Mizoroki-Heck | 67-94 | 10-20 min | Microwave-assisted, continuous flow |

| Aldol Condensation | Variable | Several hours | Basic conditions |

Antimicrobial Activity

Research indicates that 3-Buten-1-one, 1-(4-methoxyphenyl)- exhibits notable antimicrobial properties. In studies involving various bacterial and fungal strains, this compound demonstrated significant inhibitory effects . For instance:

- In vitro Studies : The compound showed effective activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various carcinoma cell lines:

- Case Study Findings : In a study on HeLa cells (cervical cancer), the compound exhibited an IC50 value of 8.63 μM. Other cell lines like LS174 and A549 also showed sensitivity with IC50 values of 10.17 μM and 12.15 μM respectively .

The mechanism by which 3-Buten-1-one, 1-(4-methoxyphenyl)- exerts its biological effects involves:

- Electrophilic Reactions : The unsaturated carbonyl group allows it to act as an electrophile in Michael addition reactions.

- Interaction with Cellular Targets : It may interact with various cellular pathways that regulate apoptosis and cell proliferation.

Comparison with Related Compounds

When compared to similar compounds such as 1-(4-hydroxyphenyl)but-3-en-1-one and 1-(4-methylphenyl)but-3-en-1-one, the presence of the methoxy group in our compound significantly influences its reactivity and biological activity.

Table 2: Comparative Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 μM) |

|---|---|---|

| 3-Buten-1-one, 1-(4-methoxyphenyl) | Significant | HeLa: 8.63; LS174: 10.17 |

| 1-(4-hydroxyphenyl)but-3-en-1-one | Moderate | Not extensively studied |

| 1-(4-methylphenyl)but-3-en-1-one | Low | Not extensively studied |

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 3-Buten-1-one, 1-(4-methoxyphenyl)-?

- Methodological Answer : The compound has the molecular formula C₁₁H₁₂O₂ (molecular weight: 164.20 g/mol) and features a conjugated enone system (α,β-unsaturated ketone) with a para-methoxyphenyl substituent. Key spectral data include:

- ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), methoxy protons (δ ~3.8 ppm), and vinyl protons (δ ~6.5–7.2 ppm for conjugated double bonds).

- IR : Strong carbonyl stretch (~1680–1700 cm⁻¹) and C=C stretching (~1600 cm⁻¹) .

- X-ray crystallography (if applicable): Reveals planar geometry of the enone moiety and dihedral angles between substituents .

Q. What are common synthetic routes for 3-Buten-1-one, 1-(4-methoxyphenyl)-?

- Methodological Answer :

- Claisen-Schmidt Condensation : Reacting 4-methoxyacetophenone with an aldehyde (e.g., formaldehyde) under basic conditions (NaOH/ethanol) to form the α,β-unsaturated ketone .

- Solar-Driven Synthesis : A green approach using concentrated solar radiation to catalyze the condensation, reducing energy consumption and reaction time .

- Key Reagents : Potassium hydroxide, ethanol (solvent), and inert atmosphere to prevent oxidation .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation from ketone vapors.

- Storage : In airtight containers, away from oxidizing agents and heat sources .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Computational Workflow :

Use hybrid functionals (e.g., B3LYP) to model the enone system’s electronic structure .

Calculate Gibbs free energy profiles for Claisen-Schmidt condensation steps.

Validate results against experimental kinetics (e.g., activation energy from Arrhenius plots).

- Key Metrics : HOMO-LUMO gaps for reactivity prediction and Mulliken charges for nucleophilic/electrophilic site identification .

Q. How can crystallographic data resolve discrepancies in structural assignments?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Software : Refinement via SHELXL (for small molecules) or WinGX (for visualization and validation of anisotropic displacement parameters) .

- Case Study : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm the enone system’s planarity .

Q. What strategies address contradictions in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic thresholds from antimicrobial activity .

- Mechanistic Probes : Use fluorescent tagging (e.g., DAPI/PI staining) to assess membrane disruption vs. DNA intercalation.

- Statistical Validation : Apply ANOVA to compare activity across replicates and control groups .

Q. How can green chemistry principles improve the scalability of synthesis?

- Methodological Answer :

- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with high boiling point and low toxicity .

- Catalyst Recycling : Use immobilized base catalysts (e.g., KOH on mesoporous silica) to reduce waste.

- Energy Efficiency : Solar-driven reactors achieve ~88% yield reduction in reaction time (6 hours vs. 24 hours conventional) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.